Predicted Lipophilicity and Rule-of-Five Compliance Relative to the ortho-Tolyl Isomer
The para-tolyl substitution on the terminal acetamide of 922022-49-9 is predicted to confer a higher lipophilicity (greater logP) compared to its ortho-tolyl isomer (CAS 921926-88-7) due to reduced steric hindrance around the amide bond, which can influence membrane permeability and non-specific protein binding [1]. The ortho-methyl group in the ortho-tolyl analog introduces torsional strain that may alter the conformational ensemble, potentially affecting target recognition.
| Evidence Dimension | Predicted logP (ALogPS 2.1) |
|---|---|
| Target Compound Data | 3.40 (predicted) |
| Comparator Or Baseline | ortho-tolyl isomer (CAS 921926-88-7): 3.28 (predicted) |
| Quantified Difference | ΔlogP = +0.12 units |
| Conditions | In silico prediction, neutral species, 298 K |
Why This Matters
A higher logP suggests improved passive membrane permeability, which may translate into enhanced intracellular target engagement in cell-based assays, making the para-tolyl compound more suitable for phenotypic screening campaigns.
- [1] MMsINC Database. Predicted logP for C19H19N3O3S2 isomers. University of Padua. View Source
